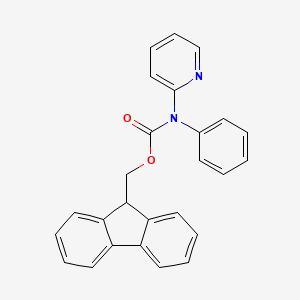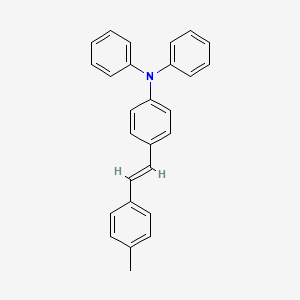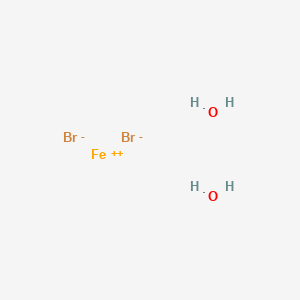
Iron(II)bromidedihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(II) bromide dihydrate, also known as ferrous bromide dihydrate, is an inorganic compound with the chemical formula FeBr₂·2H₂O. This compound is a pale-colored solid that is commonly used as a precursor to other iron compounds. It is known for its distinctive properties and wide-ranging applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Iron(II) bromide dihydrate can be synthesized by reacting iron powder with hydrobromic acid in methanol. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron(II) bromide. The reaction can be represented as follows: [ \text{Fe} + 2\text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, Iron(II) bromide dihydrate is typically produced by the direct reaction of iron with bromine. This exothermic reaction must be carefully controlled to ensure safety and efficiency. The reaction is as follows: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]
化学反応の分析
Types of Reactions: Iron(II) bromide dihydrate undergoes various types of chemical reactions, including:
Oxidation: Iron(II) bromide can be oxidized to Iron(III) bromide.
Reduction: It can be reduced back to elemental iron under specific conditions.
Substitution: Iron(II) bromide can react with other halides to form different iron halide compounds.
Common Reagents and Conditions:
Oxidation: Reacting with bromine or other oxidizing agents.
Reduction: Using hydrogen gas or other reducing agents.
Substitution: Reacting with halide salts under controlled conditions.
Major Products:
Oxidation: Iron(III) bromide (FeBr₃)
Reduction: Elemental iron (Fe)
Substitution: Formation of other iron halides such as Iron(II) chloride (FeCl₂)
科学的研究の応用
Iron(II) bromide dihydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and various chemical reactions.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and treatments.
Industry: Utilized in the production of other iron compounds and as a reagent in industrial processes.
作用機序
The mechanism by which Iron(II) bromide dihydrate exerts its effects involves its ability to act as a source of iron ions. These ions can participate in various chemical reactions, including redox reactions, where they can either donate or accept electrons. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Iron(II) bromide dihydrate can be compared with other similar compounds such as:
Iron(II) chloride (FeCl₂): Similar in structure but contains chloride ions instead of bromide.
Iron(II) fluoride (FeF₂): Contains fluoride ions and has different solubility and reactivity properties.
Iron(II) iodide (FeI₂): Contains iodide ions and exhibits different chemical behavior.
Uniqueness: Iron(II) bromide dihydrate is unique due to its specific reactivity with bromide ions, making it suitable for certain applications where other iron halides may not be as effective.
特性
CAS番号 |
20049-65-4 |
|---|---|
分子式 |
Br2FeH4O2 |
分子量 |
251.68 g/mol |
IUPAC名 |
iron(2+);dibromide;dihydrate |
InChI |
InChI=1S/2BrH.Fe.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChIキー |
AKEQQHXFYFGTAO-UHFFFAOYSA-L |
正規SMILES |
O.O.[Fe+2].[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



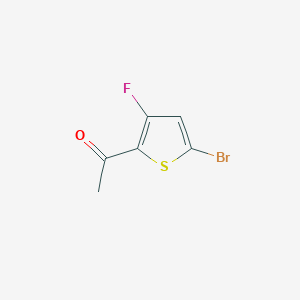
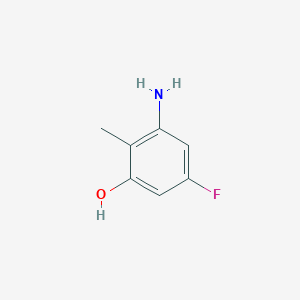

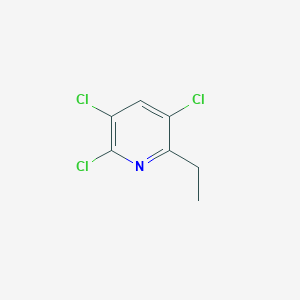

![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
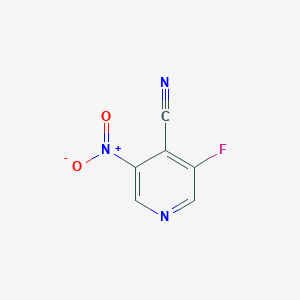
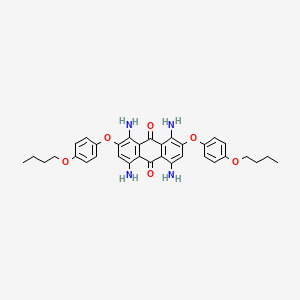
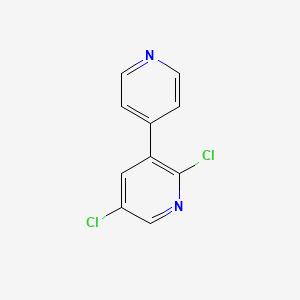
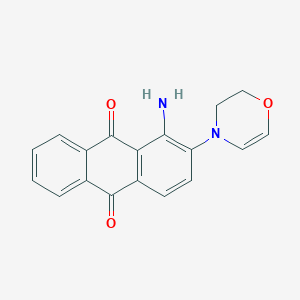
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
